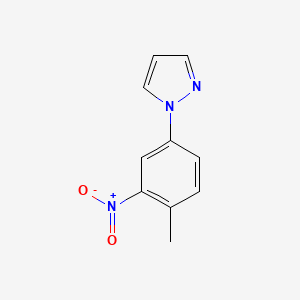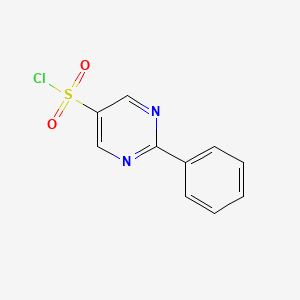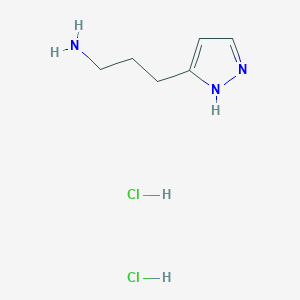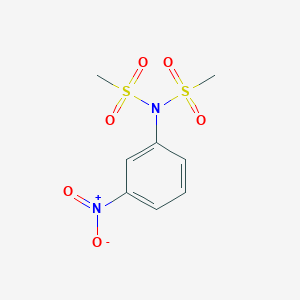
1-(4-methyl-3-nitrophenyl)-1H-pyrazole
Overview
Description
“1-(4-methyl-3-nitrophenyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a phenyl ring that is substituted with a methyl group and a nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The nitro group could be introduced through a nitration reaction, and the methyl group through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, with the nitro and methyl groups causing electron density shifts within the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro and methyl groups. The nitro group is electron-withdrawing, which would make the compound more susceptible to nucleophilic attack. The methyl group is electron-donating, which could influence the compound’s reactivity in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, influencing its solubility in different solvents .Scientific Research Applications
Intramolecular Hydrogen Bonding in Pyrazole Derivatives
Szlachcic et al. (2020) explored the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, including 1-(4-methyl-3-nitrophenyl)-1H-pyrazole. They found that intramolecular hydrogen bonds play a significant role in the reactivity of these compounds, affecting their synthesis conditions and leading to the proposal of alternative synthesis methods involving microwave irradiation. This study highlights the importance of understanding hydrogen bonding in the development of new pyrazole-based compounds Szlachcic et al., 2020.
Antiviral Evaluation of Pyrazole Derivatives
Shamroukh et al. (2007) synthesized a series of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor similar to 1-(4-methyl-3-nitrophenyl)-1H-pyrazole for antiviral evaluation. Some of these compounds were tested against Herpes Simplex Virus type-1 (HSV-1), indicating the potential of pyrazole derivatives in antiviral drug development Shamroukh et al., 2007.
Diels-Alder Reaction with Substituted Pyrazoles
Volkova et al. (2021) investigated the Diels-Alder reaction involving substituted 4-nitrosopyrazoles, including those similar to 1-(4-methyl-3-nitrophenyl)-1H-pyrazole. Their study led to the synthesis of novel compounds with potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, demonstrating the synthetic utility of pyrazole derivatives in organic chemistry and pharmaceutical research Volkova et al., 2021.
Future Directions
properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-3-4-9(7-10(8)13(14)15)12-6-2-5-11-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQFKYIHNLCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276259 | |
| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-3-nitrophenyl)-1H-pyrazole | |
CAS RN |
1803584-68-0 | |
| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)



![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

